

An In-depth Technical Guide to 2-Adamantyl Acrylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Adamantyl acrylate

Cat. No.: B141612

[Get Quote](#)

Abstract

2-Adamantyl acrylate is a unique monomer characterized by its bulky, rigid adamantane cage structure attached to a reactive acrylate functional group. This combination imparts exceptional properties to the resulting polymers, including high thermal stability, enhanced mechanical strength, and etch resistance. These attributes make it a valuable building block in various advanced applications, from the development of high-performance polymers and photoresists for the semiconductor industry to its use as a crucial intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, polymerization, and key applications of **2-Adamantyl acrylate** for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Structure

2-Adamantyl acrylate, with the IUPAC name 2-adamantyl prop-2-enoate, is an ester of acrylic acid and 2-adamantanol.^[1] The defining feature of this molecule is the tricyclo[3.3.1.13,7]decane (adamantane) moiety, a perfectly symmetrical and strain-free diamondoid structure.^[2] This rigid, cage-like structure is covalently bonded to the acrylate group, a versatile functional group for polymerization.^{[3][4]}

The chemical structure of **2-Adamantyl acrylate** is represented by the following SMILES notation: C=CC(=O)OC1C2CC3CC(C2)CC1C3.^[1]

Table 1: Chemical Identifiers for **2-Adamantyl Acrylate**

Identifier	Value	Reference
IUPAC Name	2-adamantyl prop-2-enoate	[1]
CAS Number	128756-71-8	[1]
Molecular Formula	C13H18O2	[1]
SMILES	C=CC(=O)OC1C2CC3CC(C2)CC1C3	[1]
InChI	InChI=1S/C13H18O2/c1-2-12(14)15-13-10-4-8-3-9(6-10)7-11(13)5-8/h2,8-11,13H,1,3-7H2	[1]
InChIKey	NCJGJDNWSHATQH-UHFFFAOYSA-N	[1]

Physicochemical Properties

The bulky adamantyl group significantly influences the physical and chemical properties of the monomer and its corresponding polymers. It imparts high thermal stability and mechanical strength.[\[3\]](#)[\[4\]](#) The properties of **2-Adamantyl acrylate** and its derivatives are summarized below.

Table 2: Physicochemical Properties of **2-Adamantyl Acrylate** and Related Compounds

Property	2-Adamantyl acrylate	2-Methyl-2-adamantyl acrylate	2-Ethyl-2-adamantyl acrylate	Reference
Molecular Weight (g/mol)	206.28	220.31	234.33	[1][5][6]
XLogP3-AA	3.1	3.3	3.8	[1][6][7]
Boiling Point (°C at 760 mmHg)	-272.1	284.4 ± 9.0	Not Available	[3][5]
Density (g/cm³)	Not Available	1.1 ± 0.1	Not Available	[7]
Flash Point (°C)	Not Available	114.6 ± 16.1	Not Available	[7]
Refractive Index	Not Available	1.520	Not Available	[7]
Topological Polar Surface Area (Å²)	26.3	26.3	26.3	[1][6][7]

Synthesis and Manufacturing

The synthesis of 2-adamantyl (meth)acrylates generally involves the esterification of a 2-adamantanone derivative with an acrylic acid derivative.

General Synthesis Routes

Common methods for producing **2-alkyl-2-adamantyl acrylates** start from 2-adamantanone.[8] One prominent pathway involves a two-step process:

- Formation of the Adamantanone Derivative: 2-adamantanone is reacted with an organometallic reagent, such as an alkylolithium or Grignard reagent (alkylmagnesium halide), to form a 2-alkyl-2-adamantanone derivative.[8] Alternatively, reacting 2-adamantanone and an alkyl halide in the presence of lithium metal can yield a lithium 2-alkyl-2-adamantanolate.[8]
- Esterification: The resulting 2-alkyl-2-adamantanone or its metal salt is then reacted with an acryloyl halide (e.g., acryloyl chloride) or acrylic anhydride to produce the final **2-alkyl-2-adamantyl acrylate**.[8][9]

A newer, more streamlined approach involves a one-pot synthesis. This method reacts a 2-adamantanone compound with a hydrocarbyl halide in the presence of lithium metal, followed by the addition of an acrylic ester compound to the reaction system to yield the desired adamantly acrylate.^[8]

Illustrative Experimental Protocol: Synthesis of 2-Alkyl-2-adamantyl Acrylate

The following is a generalized protocol for the synthesis of a 2-alkyl-2-adamantyl acrylate, based on the reaction of a 2-alkyl-2-adamantanol with an acryloyl halide.

Materials:

- 2-Alkyl-2-adamantanol
- Acryloyl chloride (or methacryloyl chloride)^[10]
- Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
- Tertiary amine base (e.g., triethylamine, pyridine)^{[9][10]}
- Polymerization inhibitor (optional but recommended)^[8]
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Inert gas (e.g., nitrogen, argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the 2-alkyl-2-adamantanol and the tertiary amine base in the anhydrous solvent.
- Cool the reaction mixture to 0°C in an ice bath.

- Slowly add a solution of acryloyl chloride in the anhydrous solvent to the stirred mixture via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to obtain the pure **2-alkyl-2-adamantyl acrylate**.^[8]

Polymerization

2-Adamantyl acrylate readily undergoes polymerization through its acrylate group to form homopolymers and copolymers with tailored properties.^[3] The bulky adamantane side chain significantly influences the polymerization kinetics and the properties of the resulting polymer.

Polymerization Methods

- Free Radical Polymerization: This is a common method for polymerizing vinyl monomers like **2-adamantyl acrylate**. The process involves initiation, propagation, and termination steps, and can be initiated using thermal or photoinitiators.^[11]
- Living Anionic Polymerization: For more controlled synthesis of poly(1-adamantyl acrylate) with predictable molecular weights and narrow polydispersity indices, living anionic polymerization techniques can be employed.^[12] This method is challenging for acrylates due to side reactions but has been successfully applied using specific initiation systems at low temperatures.^[12]

Illustrative Experimental Protocol: Free Radical Polymerization

The following provides a general protocol for the free radical polymerization of **2-adamantyl acrylate**.

Materials:

- **2-Adamantyl acrylate** monomer
- Free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
- Anhydrous solvent (e.g., toluene, tetrahydrofuran)
- Inert gas (e.g., nitrogen, argon)
- Precipitating solvent (e.g., methanol, hexane)

Procedure:

- Dissolve the **2-adamantyl acrylate** monomer and the free radical initiator in the anhydrous solvent in a reaction vessel.
- De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period to remove oxygen, which can inhibit polymerization.
- Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under an inert atmosphere and with constant stirring.
- Allow the polymerization to proceed for the desired time, which can range from a few hours to a full day, depending on the desired conversion and molecular weight.
- Cool the reaction mixture to room temperature and stop the polymerization.
- Precipitate the polymer by slowly pouring the viscous reaction solution into a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
- Collect the precipitated polymer by filtration.

- Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
- Dry the polymer under vacuum at an elevated temperature until a constant weight is achieved.

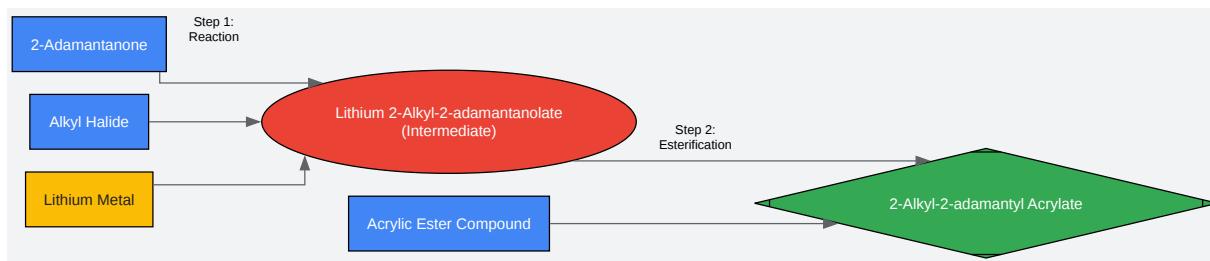
Applications in Research and Drug Development

The unique structure of **2-adamantyl acrylate** lends itself to a variety of high-performance applications.

Material Science

- Photoresists: Polymers derived from adamantyl acrylates and methacrylates are critical components in advanced photoresist formulations used in semiconductor manufacturing. The adamantane group provides high transparency at exposure wavelengths and excellent etch resistance, which is essential for creating intricate microelectronic patterns.[13]
- High-Performance Polymers: The incorporation of the rigid adamantane structure into polymer chains leads to materials with superior thermal stability, a higher glass transition temperature (Tg), and enhanced mechanical properties such as hardness and abrasion resistance.[3][4]
- Coatings and Adhesives: These polymers are used to create high-performance coatings, adhesives, and specialty plastics that require exceptional durability and resistance to heat, chemicals, and mechanical stress.[4][13]

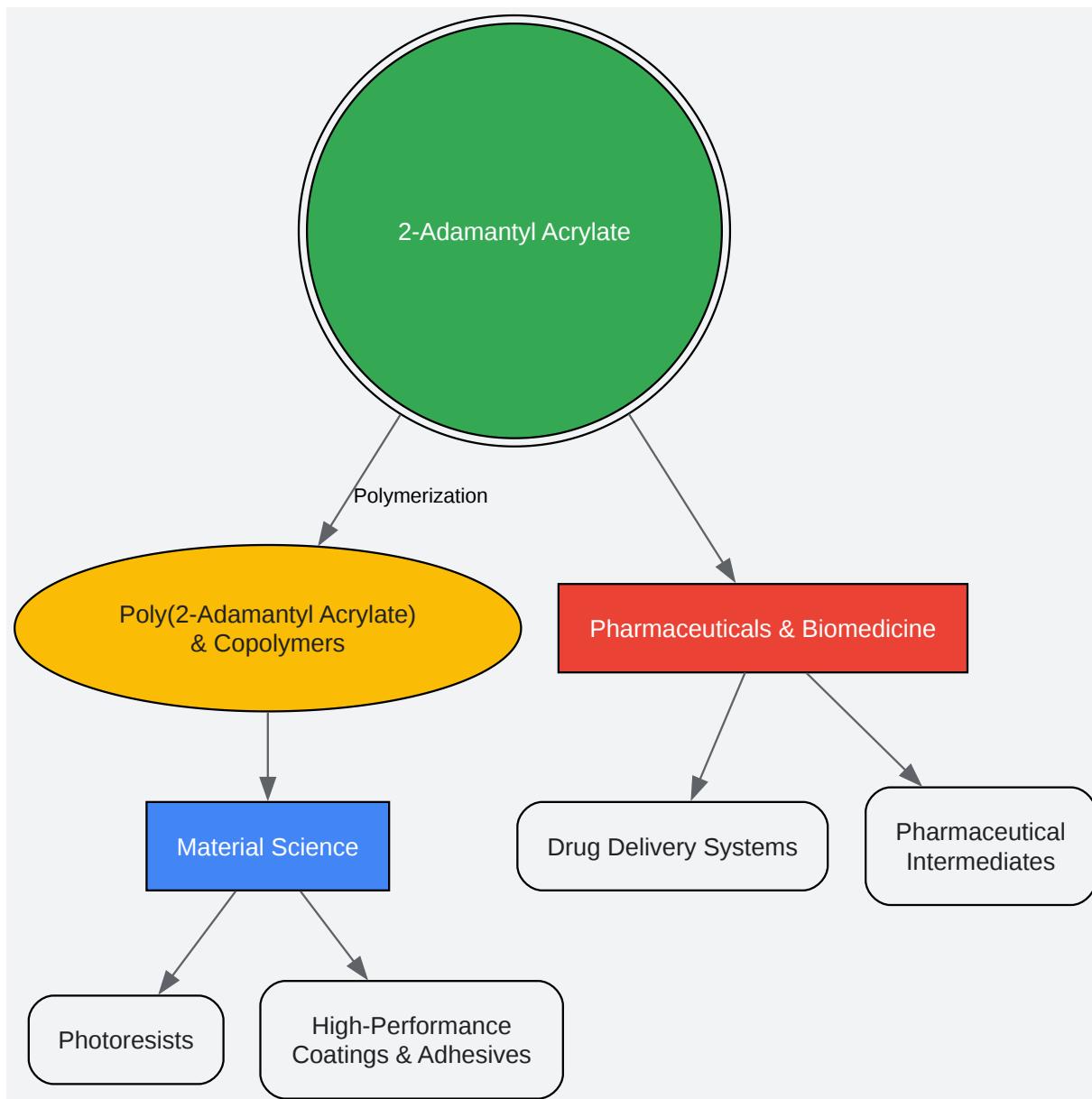
Pharmaceutical and Biomedical Applications


- Pharmaceutical Intermediates: The adamantane cage is a valuable scaffold in medicinal chemistry. **2-Adamantyl acrylate** can serve as a pharmaceutical intermediate in the synthesis of more complex organic molecules for drug discovery and development.[3][4]
- Drug Delivery Systems: The lipophilic nature of the adamantane moiety allows it to be incorporated into drug delivery systems.[2] Adamantane derivatives can be used in the design of liposomes, dendrimers, and other nanocarriers for targeted drug delivery.[2] Acrylated polymers can also be used to create mucoadhesive micelles for the delivery of

hydrophobic drugs.[14] The adamantane group can act as an anchor in lipid bilayers or as a guest molecule in host-guest systems with cyclodextrins.[2]

- Biocompatible Materials: Research is exploring the potential of adamantyl acrylate-based polymers in the development of biocompatible materials for various biomedical applications. [3]

Visualizations


Synthesis Workflow of 2-Alkyl-2-adamantyl Acrylate

[Click to download full resolution via product page](#)

Caption: Generalized one-pot synthesis workflow for **2-Alkyl-2-adamantyl Acrylate**.

Key Application Areas of 2-Adamantyl Acrylate

[Click to download full resolution via product page](#)

Caption: Major application pathways for **2-Adamantyl Acrylate** and its polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Adamantyl acrylate | C13H18O2 | CID 11298697 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. nbinfo.com [nbinfo.com]
- 5. nbinfo.com [nbinfo.com]
- 6. 2-Ethyl-2-adamantyl acrylate | C15H22O2 | CID 22168880 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents
[patents.google.com]
- 9. WO2002100816A1 - Process for producing 2-alkyl-2-adamantyl (meth)acrylate - Google Patents
[patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. 2-Adamantyl methacrylate | 133682-15-2 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinfo.com [nbinfo.com]
- 14. Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Adamantyl Acrylate: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141612#2-adamantyl-acrylate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com